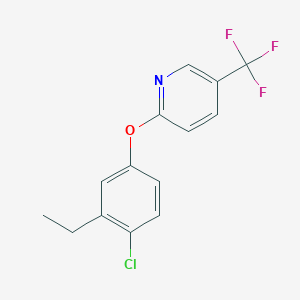
2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H10N2O5 and a molecular weight of 330.27 g/mol. This compound is also known as NOC-18 and is used as a nitric oxide donor in various biochemical and physiological studies.
作用机制
NOC-18 releases nitric oxide upon hydrolysis in aqueous solutions. The released nitric oxide then activates the soluble guanylate cyclase enzyme, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and gene expression.
Biochemical and Physiological Effects:
The use of NOC-18 has shown various biochemical and physiological effects in scientific studies. It has been shown to induce vasodilation, reduce blood pressure, inhibit platelet aggregation, and modulate immune response. NOC-18 has also been used to study the effects of nitric oxide on neurotransmission, particularly in the central nervous system.
实验室实验的优点和局限性
The use of NOC-18 as a nitric oxide donor has several advantages in laboratory experiments. It provides a controlled and reproducible source of nitric oxide, which can be used to investigate the effects of nitric oxide on various physiological processes. However, the use of NOC-18 also has some limitations, such as the need for specialized equipment to measure nitric oxide release and the potential for nonspecific effects on cellular processes.
未来方向
The use of NOC-18 as a nitric oxide donor has opened up several avenues for future research. Some of the future directions include the investigation of the effects of NOC-18 on different physiological processes, the development of new nitric oxide donors with improved properties, and the potential therapeutic applications of nitric oxide donors in various diseases such as hypertension, stroke, and cancer.
In conclusion, 2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications as a nitric oxide donor. Its synthesis method has been optimized to obtain high yields, and it has been used in various scientific studies to investigate the effects of nitric oxide on various physiological processes. The use of NOC-18 has several advantages in laboratory experiments, but it also has some limitations. Future research in this area could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium acetate and acetic anhydride to yield the final compound. This method has been described in various scientific articles and has been optimized to obtain high yields of the product.
科学研究应用
2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used as a nitric oxide donor in various scientific studies. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. NOC-18 is used to study the effects of nitric oxide on these processes and to investigate the potential therapeutic applications of nitric oxide donors.
属性
IUPAC Name |
2-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-15-8-5-10-9-11(6-7-14(10)23-15)17-16(20)12-3-1-2-4-13(12)18(21)22/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUSFBFRBAAJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)
![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)